molecular formula C7H14ClF3N2 B1377156 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride CAS No. 1423034-62-1

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride

Cat. No.: B1377156
CAS No.: 1423034-62-1
M. Wt: 218.65 g/mol
InChI Key: XJXLJUVZIQQEJR-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is an organic compound with the molecular formula C7H14ClF3N2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a trifluoroethyl group and a methyl group attached to the piperazine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of 2-methylpiperazine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained as a crystalline powder and is packaged under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine.

    Reduction: Reduced derivatives with hydrogen replacing the trifluoroethyl group.

    Substitution: Compounds with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(2,2,2-Trifluoroethyl)piperazine: Similar structure but lacks the methyl group, resulting in different chemical and biological properties.

    2-Methylpiperazine: Lacks the trifluoroethyl group, leading to reduced lipophilicity and different reactivity.

    1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a trifluoroethyl group, resulting in different pharmacological effects.

The uniqueness of this compound lies in its combination of the trifluoroethyl and methyl groups, which confer distinct chemical and biological properties that are valuable in various research applications.

Biological Activity

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a piperazine derivative notable for its unique trifluoroethyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H11_11F3_3N2_2·HCl
  • Molecular Weight : Approximately 168.16 g/mol

The structure features a piperazine ring with a methyl group at position two and a trifluoroethyl group at position one. This configuration contributes to its biological activity by facilitating interactions with cellular targets.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors, influencing various biological pathways.
  • Enhanced Cell Membrane Penetration : The trifluoroethyl moiety increases lipophilicity, allowing better penetration into cell membranes and enhancing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

1. Neurological Applications

Studies have shown that derivatives of piperazine can act as serotonin agonists, suggesting potential applications in treating mood disorders such as depression and anxiety. The modulation of serotonin levels may be beneficial for conditions related to serotonin dysregulation.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13. These enzymes play crucial roles in tissue remodeling and have implications in cancer progression and inflammatory diseases .

3. Cancer Therapeutics

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine have shown cytotoxic effects on various cancer cell lines through apoptosis induction .

Research Findings and Case Studies

StudyFindings
Demonstrated significant enzyme modulation capabilities; potential for therapeutic applications in neurological disorders.
Identified as an inhibitor for MMP-13; moderate in vivo activity observed in animal models.
Explored as a serotonin receptor modulator; implications for treating mood disorders.
Showed cytotoxicity against hypopharyngeal tumor cells; better efficacy than standard treatments like bleomycin.

Synthesis and Purification

The synthesis of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves:

  • Reactants : 2-methylpiperazine and 2,2,2-trifluoroethyl chloride.
  • Conditions : Reaction in organic solvents (e.g., dichloromethane) under reflux with a base (e.g., sodium hydroxide).
  • Purification : The product is purified through recrystallization or column chromatography to yield the hydrochloride salt.

Properties

IUPAC Name

2-methyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2.ClH/c1-6-4-11-2-3-12(6)5-7(8,9)10;/h6,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXLJUVZIQQEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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